

In Vitro Biological Activity of N-Methyl Omeprazole: A Technical Guide

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Compound of Interest

Compound Name: *N*-Methyl omeprazole

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Introduction

N-Methyl omeprazole is a derivative of omeprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. While the biological activity of omeprazole is extensively documented, **N-Methyl omeprazole** is primarily recognized as an impurity and a potential metabolite.^[1] This technical guide provides a comprehensive overview of the expected in vitro biological activities of **N-Methyl omeprazole** based on the well-established profile of omeprazole. It details the key in vitro assays used to characterize its potential as a proton pump inhibitor and its interaction with metabolic enzymes. This document is intended to serve as a foundational resource for researchers initiating studies on **N-Methyl omeprazole**, providing both theoretical context and practical experimental protocols.

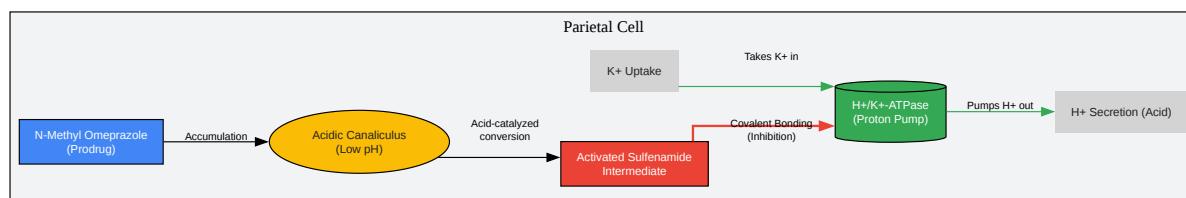
Core Biological Activity: Proton Pump Inhibition

The primary mechanism of action for omeprazole and its analogs is the irreversible inhibition of the gastric H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion.^[2] It is hypothesized that **N-Methyl omeprazole**, as a close structural analog, will exhibit a similar mechanism.

Mechanism of Action

Omeprazole is a prodrug that, in the acidic environment of the parietal cell canaliculi, converts to a reactive tetracyclic sulfenamide.^[3] This activated form then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, leading to its inhibition.^[3] It is anticipated that **N-Methyl omeprazole** undergoes a similar acid-catalyzed activation.

Signaling Pathway: H⁺/K⁺-ATPase Inhibition



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Caption: Acid-catalyzed activation and inhibition of H⁺/K⁺-ATPase by **N-Methyl Omeprazole**.

Quantitative Data Summary

While specific quantitative data for **N-Methyl omeprazole** is not readily available in published literature, the following tables summarize the known *in vitro* data for omeprazole and provide a template for the expected data points for **N-Methyl omeprazole**.

Table 1: In Vitro H⁺/K⁺-ATPase Inhibition

Compound	Assay Type	IC50 (µM)	Source
Omeprazole	Hog gastric microsomes	1.1	[4]
Omeprazole	Isolated gastric vesicles	Not specified	[5]
N-Methyl Omeprazole	(Predicted)	To be determined	

Table 2: In Vitro Cytochrome P450 Inhibition

Compound	CYP Isoform	Inhibition Type	IC50 (µM)	K_i (µM)	Source
Omeprazole	CYP2C19	Reversible	8.4 ± 0.6	3.1	[6]
Omeprazole	CYP3A4	Reversible	40 ± 4	84.4	[6]
Omeprazole	CYP2C9	Reversible	-	40.1	
N-Methyl Omeprazole	CYP2C19	(Predicted)	To be determined	To be determined	
N-Methyl Omeprazole	CYP3A4	(Predicted)	To be determined	To be determined	

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for omeprazole and can be used to determine the inhibitory potential of **N-Methyl omeprazole**.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

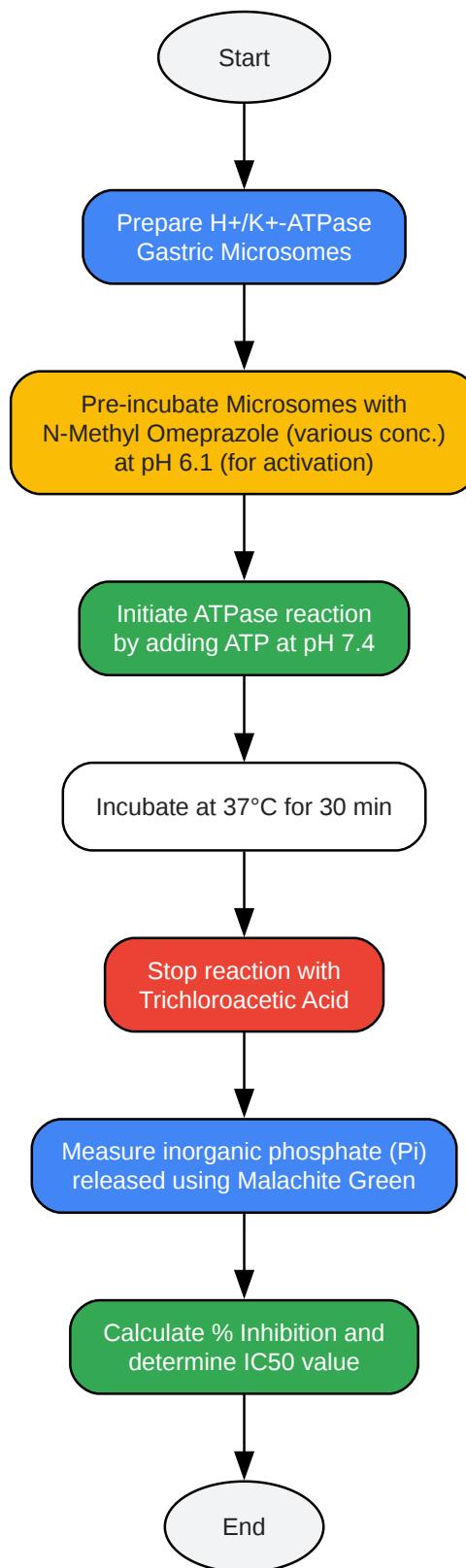
Objective: To determine the IC50 value of **N-Methyl omeprazole** for the inhibition of H+/K+-ATPase activity.

Materials:

- H+/K+-ATPase enriched gastric microsomes (porcine or rabbit)

- **N-Methyl omeprazole**
- Omeprazole (as a positive control)
- Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 1 mM EGTA)
- ATP
- Malachite green reagent for phosphate detection
- SCH28080 (a specific reversible H⁺/K⁺-ATPase inhibitor)

Workflow Diagram: H⁺/K⁺-ATPase Inhibition Assay



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Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

Procedure:

- Preparation of Reagents: Prepare all buffers and solutions. Dissolve **N-Methyl omeprazole** and omeprazole in a suitable solvent (e.g., DMSO) to create stock solutions.
- Pre-incubation for Activation: In a 96-well plate, incubate the gastric microsomes with varying concentrations of **N-Methyl omeprazole** or omeprazole in a buffer at an acidic pH (e.g., pH 6.1) for 30 minutes at 37°C to facilitate the conversion of the prodrug to its active form.[8]
- ATPase Reaction: Transfer the pre-incubated microsomes to the main assay buffer at pH 7.4. Initiate the reaction by adding ATP. The total reaction volume is typically 100-200 µL.
- Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
- Termination: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.
- Phosphate Detection: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
- Data Analysis: Determine the specific H⁺/K⁺-ATPase activity by subtracting the activity in the presence of SCH28080. Calculate the percentage inhibition for each concentration of **N-Methyl omeprazole** relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol is based on standard methods for assessing CYP inhibition and is crucial for evaluating potential drug-drug interactions.[6][10][11]

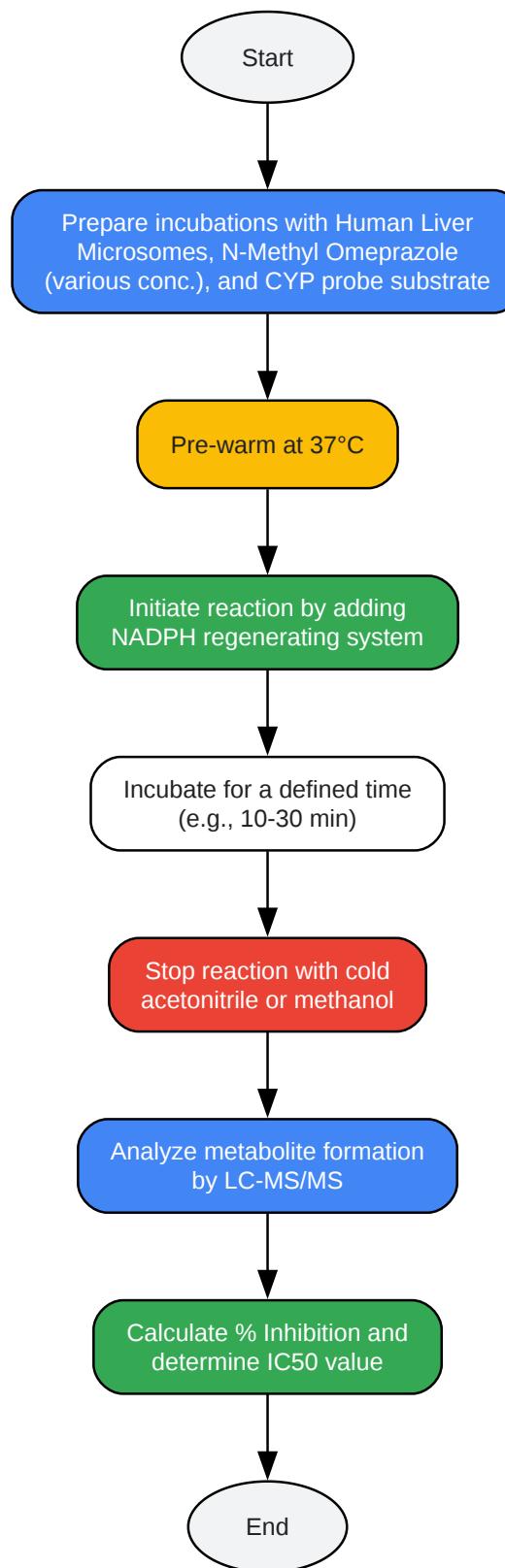
Objective: To determine the IC₅₀ values of **N-Methyl omeprazole** for the inhibition of major drug-metabolizing CYP isoforms, particularly CYP2C19 and CYP3A4.

Materials:

- Human liver microsomes (HLMs) or recombinant human CYP enzymes

- **N-Methyl omeprazole**
- Known CYP inhibitors (as positive controls, e.g., α -naphthoflavone for CYP1A2, ketoconazole for CYP3A4)
- CYP-specific probe substrates (e.g., (S)-mephentoin for CYP2C19, midazolam for CYP3A4)
- NADPH regenerating system
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or methanol (for reaction termination)
- LC-MS/MS system for metabolite quantification

Workflow Diagram: CYP Inhibition Assay



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Caption: Experimental workflow for the in vitro CYP inhibition assay.

Procedure:

- Preparation of Incubations: In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, the CYP-specific probe substrate, and varying concentrations of **N-Methyl omeprazole**.
- Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
- Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.
- Incubation: Incubate for a specific time, ensuring the reaction is in the linear range of metabolite formation.
- Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the protein.
- Sample Processing: Centrifuge the plate to pellet the precipitated protein.
- LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **N-Methyl omeprazole** compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Other Potential In Vitro Activities

Based on the known biological profile of omeprazole, **N-Methyl omeprazole** may also exhibit other in vitro activities that warrant investigation.

- Anti-proliferative Effects: Omeprazole has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including those from Barrett's esophagus and gastric cancer.^{[12][13]} These effects are often observed at concentrations higher than those required for proton pump inhibition and may involve different mechanisms, such as the modulation of signaling pathways like Hedgehog/Gli1.^[12] Cell proliferation assays (e.g., MTT, CCK-8) and cell cycle analysis (flow cytometry) would be appropriate to investigate these potential effects of **N-Methyl omeprazole**.

- Anti-inflammatory Effects: Omeprazole has demonstrated anti-inflammatory properties in vitro, including the inhibition of pro-inflammatory cytokine production (e.g., IL-8) and the modulation of neutrophil function.[14][15] These effects could be assessed for **N-Methyl omeprazole** using cell-based assays with immune cells or endothelial cells stimulated with inflammatory agents.

Conclusion

N-Methyl omeprazole, as a close structural analog of omeprazole, is predicted to exhibit similar in vitro biological activities, primarily as an inhibitor of the H+/K+-ATPase. Furthermore, it is likely to interact with CYP metabolic enzymes, particularly CYP2C19 and CYP3A4. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of **N-Methyl omeprazole**. The generation of quantitative data, such as IC₅₀ and Ki values, will be critical in defining its pharmacological profile and assessing its potential for further development or as a relevant impurity in omeprazole formulations. Further studies are warranted to elucidate the specific biological activities of **N-Methyl omeprazole** and to understand its pharmacological and toxicological significance.

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